molecular formula C12H17N3O2 B3074156 2-(4-Ethylpiperazino)isonicotinic acid CAS No. 1019323-95-5

2-(4-Ethylpiperazino)isonicotinic acid

Cat. No. B3074156
CAS RN: 1019323-95-5
M. Wt: 235.28 g/mol
InChI Key: FAKNXFPZRGXHJR-UHFFFAOYSA-N
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Description

“2-(4-Ethylpiperazino)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular formula of “2-(4-Ethylpiperazino)isonicotinic acid” is C12H17N3O2 . This suggests that the compound contains 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Antituberculosis Activity

  • Isonicotinic Acid as a Tuberculosis Drug Target: Isonicotinic acid has been studied for its role in targeting Mycobacterium tuberculosis. The inhA gene, related to isonicotinic acid, was found to confer resistance to antituberculosis drugs like isoniazid and ethionamide, suggesting its significance in tuberculosis treatment (Banerjee et al., 1994).

Coordination Chemistry and Luminescence

  • Coordination Polymers and Luminescence: Isonicotinic acid has been used to synthesize coordination polymers, such as silver(I) dimers, which exhibit fluorescence properties useful for various applications like fluorescence probing (Yuan & Liu, 2005).
  • Complexes with Metal Ions: Studies have shown that isonicotinic acid forms complexes with various metal ions, which have applications in fields like catalysis, optical materials, and magnetism (Goher & Drátovský, 1976).

Material Science and Nanotechnology

  • Formation of 3D Networks: Isonicotinic acid analogues have been utilized to form 3D networks in coordination with metal ions, which are important for the development of new materials in nanotechnology and material science (Bu et al., 2005).
  • Liquid Crystals Synthesis: The synthesis of liquid crystalline compounds using isonicotinic acid has been explored. These compounds are significant in the creation of advanced materials for display technologies and other applications (Thaker & Patel, 2009).

Chemical Synthesis and Catalysis

  • Chemo-, Regio-, and Stereospecific Synthesis: Isonicotinic acid has been used in the synthesis of densely functionalized derivatives under mild conditions, highlighting its role in organic synthesis and catalysis (Trofimov et al., 2008).

Environmental Science

  • Selective Adsorbents for Environmental Applications: Isonicotinic acid has been used to create ion-imprinted particles for selective recognition and removal of specific ions from water, demonstrating its application in environmental science and pollution control (Ren et al., 2013).

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-14-5-7-15(8-6-14)11-9-10(12(16)17)3-4-13-11/h3-4,9H,2,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKNXFPZRGXHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazino)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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